molecular formula C21H21N7O2 B14446934 2,3-Piperazinedione, 1-((6-amino-2-pyridinyl)methyl)-4-((4-(2-pyrimidinylamino)phenyl)methyl)- CAS No. 77916-99-5

2,3-Piperazinedione, 1-((6-amino-2-pyridinyl)methyl)-4-((4-(2-pyrimidinylamino)phenyl)methyl)-

Cat. No.: B14446934
CAS No.: 77916-99-5
M. Wt: 403.4 g/mol
InChI Key: IOPFARMTZAZEPD-UHFFFAOYSA-N
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Description

2,3-Piperazinedione, 1-((6-amino-2-pyridinyl)methyl)-4-((4-(2-pyrimidinylamino)phenyl)methyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Piperazinedione, 1-((6-amino-2-pyridinyl)methyl)-4-((4-(2-pyrimidinylamino)phenyl)methyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization of the Piperazine Ring: Introduction of the 6-amino-2-pyridinyl and 4-(2-pyrimidinylamino)phenyl groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions could be used to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may be employed to introduce or modify substituents on the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as therapeutic agents in the treatment of diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Piperazinedione derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, binding to a receptor may inhibit or activate a signaling pathway, resulting in a desired biological response.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler compound with a similar core structure.

    2,3-Piperazinedione: The parent compound without additional substituents.

    1-(2-Pyridinyl)piperazine: A derivative with a pyridinyl group.

Uniqueness

2,3-Piperazinedione, 1-((6-amino-2-pyridinyl)methyl)-4-((4-(2-pyrimidinylamino)phenyl)methyl)- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other piperazine derivatives.

Properties

CAS No.

77916-99-5

Molecular Formula

C21H21N7O2

Molecular Weight

403.4 g/mol

IUPAC Name

1-[(6-aminopyridin-2-yl)methyl]-4-[[4-(pyrimidin-2-ylamino)phenyl]methyl]piperazine-2,3-dione

InChI

InChI=1S/C21H21N7O2/c22-18-4-1-3-17(25-18)14-28-12-11-27(19(29)20(28)30)13-15-5-7-16(8-6-15)26-21-23-9-2-10-24-21/h1-10H,11-14H2,(H2,22,25)(H,23,24,26)

InChI Key

IOPFARMTZAZEPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(=O)N1CC2=CC=C(C=C2)NC3=NC=CC=N3)CC4=NC(=CC=C4)N

Origin of Product

United States

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